Benzenesulfinamidine
Description
Benzenesulfinamidine (C₆H₅-S(NH)-NH₂) is an organic sulfur compound characterized by a sulfinamidine functional group (-S(NH)-NH₂) attached to a benzene ring. Its structure consists of a sulfur atom bonded to an imino group (NH) and an amine group (NH₂), with the sulfur in a +2 oxidation state . This distinguishes it from sulfonamides (sulfur in +4 oxidation state, -SO₂-NH₂) and sulfenamides (sulfur in 0 oxidation state, -S-NH₂). The compound’s reactivity and applications are influenced by its unique electronic configuration, which allows for nucleophilic and electrophilic interactions at the sulfur center.
Properties
Molecular Formula |
C6H8N2S |
|---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
(aminosulfinimidoyl)benzene |
InChI |
InChI=1S/C6H8N2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H3,7,8) |
InChI Key |
ANLJRIKAGKTCET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzenesulfonamides
Sulfonamides (C₆H₅-SO₂-NH₂) feature a sulfonyl group (-SO₂-) instead of the sulfinamidine group. This higher oxidation state confers greater stability and acidity (pKa ~10) compared to sulfinamidines (pKa ~8–9). Substituted derivatives, such as 4-amino-3-fluorobenzenesulfonamide (C₆H₄F-SO₂-NH₂), exhibit enhanced solubility and binding affinity in biological systems, making them prevalent in drug design (e.g., carbonic anhydrase inhibitors) .
Benzenesulfonohydrazides
Benzenesulfonohydrazide (C₆H₅-SO₂-NH-NH₂) replaces the imino group with a hydrazide (-NH-NH₂), increasing its capacity for chelation and coordination chemistry. This structural variation is exploited in metal-organic frameworks (MOFs) and antimicrobial agents .
4-Aminobenzenesulfonic Acid
4-Aminobenzenesulfonic acid (C₆H₄NH₂-SO₃H) contains a sulfonic acid group (-SO₃H), imparting strong acidity (pKa ~0.6) and water solubility. It is widely used in dye synthesis and as a surfactant, contrasting with the neutral to weakly acidic nature of sulfinamidines .
Molecular and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Oxidation State of S | Notable Properties |
|---|---|---|---|---|---|
| Benzenesulfinamidine | C₆H₅-S(NH)-NH₂ | 169.24 | -S(NH)-NH₂ | +2 | Moderate nucleophilicity, weak base |
| 4-Amino-3-fluorobenzenesulfonamide | C₆H₅F-SO₂-NH₂ | 190.19 | -SO₂-NH₂, -F, -NH₂ | +4 | High solubility, enzyme inhibition |
| Benzenesulfonohydrazide | C₆H₅-SO₂-NH-NH₂ | 187.23 | -SO₂-NH-NH₂ | +4 | Chelating agent, thermal stability |
| 4-Aminobenzenesulfonic acid | C₆H₄NH₂-SO₃H | 173.19 | -SO₃H, -NH₂ | +6 | Strong acid, hydrophilic |
Data derived from molecular formulas and NIST Chemistry WebBook and supplier catalogs .
Sulfonamides in Drug Development
Sulfonamide derivatives, such as 4-amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7), are extensively used as diuretics, antibiotics, and carbonic anhydrase inhibitors due to their ability to mimic the transition state of enzymatic reactions . Their efficacy is attributed to the electron-withdrawing sulfonyl group, which enhances hydrogen bonding with target proteins .
Sulfinamidines in Catalysis
This compound’s sulfur-nitrogen bonds enable its use as a ligand in asymmetric catalysis. For example, chiral sulfinamidines facilitate enantioselective synthesis of amines, though their adoption is less widespread compared to sulfonamide-based catalysts .
Sulfonohydrazides in Material Science
Benzenesulfonohydrazides are employed in polymer stabilization and as precursors for sulfonyl azides, which participate in "click" chemistry reactions .
Reactivity Comparison
- Acid-Base Behavior: Sulfinamidines are weaker acids than sulfonamides but stronger bases due to the lone pair on the imino nitrogen.
- Oxidation Sensitivity : Sulfinamidines oxidize readily to sulfonamides, limiting their utility in oxidative environments .
- Substituent Effects : Electron-withdrawing groups (e.g., -CN, -F) on the benzene ring increase the acidity of sulfonamides but have minimal impact on sulfinamidines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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